molecular formula C20H38 B13990747 Naphthalene, 2-butyl-3-hexyldecahydro- CAS No. 66455-55-8

Naphthalene, 2-butyl-3-hexyldecahydro-

Cat. No.: B13990747
CAS No.: 66455-55-8
M. Wt: 278.5 g/mol
InChI Key: JYUNEDWDLIQLBW-UHFFFAOYSA-N
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Description

Naphthalene, 2-butyl-3-hexyldecahydro-: is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.52 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and hexyl groups attached to the decahydro-naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-butyl-3-hexyldecahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:

    Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to achieve the decahydro-naphthalene structure.

    Alkylation: The decahydro-naphthalene is then alkylated using butyl and hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of Naphthalene, 2-butyl-3-hexyldecahydro- may involve continuous flow reactors to ensure efficient hydrogenation and alkylation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-butyl-3-hexyldecahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated derivatives, substituted naphthalene compounds.

Scientific Research Applications

Naphthalene, 2-butyl-3-hexyldecahydro- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Naphthalene, 2-butyl-3-hexyldecahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, influencing cellular functions.

Comparison with Similar Compounds

Naphthalene, 2-butyl-3-hexyldecahydro- can be compared with other similar compounds, such as:

    Naphthalene, 2-butyl-3-octyldecahydro-: Similar structure but with an octyl group instead of a hexyl group.

    Naphthalene, 2-ethyl-3-hexyldecahydro-: Similar structure but with an ethyl group instead of a butyl group.

    Naphthalene, 2-butyl-3-pentyldecahydro-: Similar structure but with a pentyl group instead of a hexyl group.

These compounds share similar chemical properties but differ in their specific alkyl groups, which can influence their reactivity and applications.

Properties

CAS No.

66455-55-8

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

JYUNEDWDLIQLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC2CCCCC2CC1CCCC

Origin of Product

United States

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